(1,2,3,4-Tetrahydroquinolin-5-yl)urea
Overview
Description
(1,2,3,4-Tetrahydroquinolin-5-yl)urea is a synthetic organic compound with the molecular formula C10H13N3O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs, a closely related class of compounds, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other 1,2,3,4-tetrahydroisoquinoline analogs .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-5-yl)urea typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. The reaction is facilitated by dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The process can be summarized as follows:
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Cyclization Reaction:
- Starting Material: N-acyl derivative of β-phenylethylamine
- Dehydrating Agents: POCl3, P2O5, ZnCl2
- Conditions: Elevated temperatures and anhydrous conditions
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Urea Formation:
- Intermediate: 3,4-Dihydroquinoline derivative
- Reagent: Isocyanate or urea derivative
- Conditions: Mild heating and solvent such as ethanol or methanol
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4-Tetrahydroquinolin-5-yl)urea undergoes various chemical reactions, including:
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Oxidation: Converts the tetrahydroquinoline ring to a quinoline ring.
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or basic medium, elevated temperatures
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Reduction: Reduces the quinoline ring to a tetrahydroquinoline ring.
- Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Conditions: Anhydrous solvents, room temperature
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Substitution: Introduces functional groups onto the quinoline ring.
- Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents
- Conditions: Solvent such as dichloromethane, controlled temperatures
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(1,2,3,4-Tetrahydroquinolin-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases and cancer.
Medicine: Investigated for its therapeutic potential in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and certain types of cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacks the tetrahydro modification.
Isoquinoline: Another structural isomer with distinct biological activities.
Tetrahydroisoquinoline: Shares the tetrahydro modification but differs in the position of the nitrogen atom.
Uniqueness: (1,2,3,4-Tetrahydroquinolin-5-yl)urea is unique due to its specific substitution pattern and the presence of the urea functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and industrial chemicals.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1,4-5,12H,2-3,6H2,(H3,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQVAVWCZWEQSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC(=O)N)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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